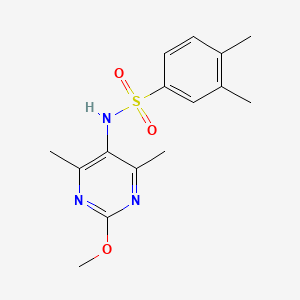

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide

Description

N-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with methoxy and dimethyl groups at positions 2, 4, and 6, respectively. The benzene sulfonamide moiety is further substituted with methyl groups at positions 3 and 2. Its synthesis and characterization likely involve crystallographic tools such as SHELX and WinGX/ORTEP for structural elucidation.

Properties

IUPAC Name |

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-9-6-7-13(8-10(9)2)22(19,20)18-14-11(3)16-15(21-5)17-12(14)4/h6-8,18H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIIXPANMZAPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as methoxyacetaldehyde and dimethylurea under acidic or basic conditions.

Substitution Reactions: The methoxy and dimethyl groups are introduced via substitution reactions using suitable reagents.

Sulfonamide Formation: The final step involves the reaction of the pyrimidine derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Recent studies have indicated that sulfonamide derivatives, including N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide, exhibit significant antitumor properties. For instance, a series of synthesized chlorinated sulfonamides demonstrated potent in vitro activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group enhanced the cytotoxic effects against these cancer cell lines .

1.2 Anticonvulsant Properties

The compound has also been explored for its anticonvulsant potential. In particular, derivatives of pyrimidine-based sulfonamides have shown promise in modulating sodium channels, which are critical in controlling neuronal excitability. Experimental models indicate that certain modifications to the pyrimidine ring can enhance the anticonvulsant activity of these compounds, making them candidates for further development as therapeutic agents for epilepsy .

Organic Synthesis Applications

2.1 Synthetic Versatility

This compound serves as a versatile building block in organic synthesis. Its sulfonamide functional group is particularly valuable for creating various derivatives through electrophilic aromatic substitution reactions. This allows chemists to explore new chemical entities with potentially useful biological activities .

2.2 Modular Synthesis Platforms

The compound has been utilized in developing modular synthetic platforms for generating aryl sulfonyl ammonium salts via single-electron transfer methods. This approach simplifies the synthesis of complex molecules and expands the toolbox available to synthetic chemists .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the context of antibacterial activity, it may inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimidine-Based Sulfonamides

Pyrimidine derivatives are widely studied for their biological activity. For example, compounds like those listed in Pharmacopeial Forum (e.g., tetrahydropyrimidin-1(2H)-yl butanamide derivatives) share pyrimidine scaffolds but differ in substituents and functional groups . Key differences include:

- Substituent positions : The target compound’s 2-methoxy and 4,6-dimethyl groups on the pyrimidine ring may enhance steric bulk compared to simpler pyrimidine derivatives.

- Sulfonamide linkage: This group is absent in the Pharmacopeial Forum compounds, which instead feature amide bonds. Sulfonamides are known for improved metabolic stability and binding affinity in enzyme inhibition .

Stilbene Derivatives (P450 Inhibitors)

Stilbene derivatives such as 2,3,4-trimethoxy-4'-methylthiostilbene () are potent inhibitors of cytochrome P450 enzymes (e.g., CYP1A1/1B1). While structurally distinct from sulfonamides, these compounds highlight the role of methoxy and methylthio groups in enzyme selectivity .

Crystallographic and Computational Analysis

The structural determination of the target compound and its analogues would rely on software such as SHELXL for refinement and WinGX/ORTEP for visualization . For instance:

- SHELX : Used for small-molecule refinement, enabling precise determination of bond lengths and angles in pyrimidine-sulfonamide hybrids .

- ORTEP : Critical for illustrating anisotropic displacement parameters, which are essential for analyzing steric effects of methyl/methoxy groups .

Substituent Effects on Bioactivity

- Methoxy Groups : In stilbene derivatives, increasing methoxy substitutions (e.g., 2,3,4-trimethoxy) correlate with enhanced CYP1A1/1B1 selectivity . The target compound’s 2-methoxy group may similarly influence target binding.

Biological Activity

N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound can be represented by the following structural formula:

Pharmacological Properties

This sulfonamide derivative exhibits several biological activities, primarily related to its interactions with specific biological targets. The following table summarizes key findings regarding its biological activity:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially through inhibition of folate synthesis. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines, including HeLa and A549 cells. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways, contributing to its therapeutic effects. |

The biological activity of this compound can be attributed to several mechanisms:

- Folate Synthesis Inhibition : Similar to other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis.

- Cell Cycle Arrest : Studies have indicated that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The IC50 values for HeLa and A549 cell lines were determined to be approximately 10 µM and 15 µM, respectively. This suggests a promising potential for development as an anticancer agent.

Antimicrobial Efficacy

Research has shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.